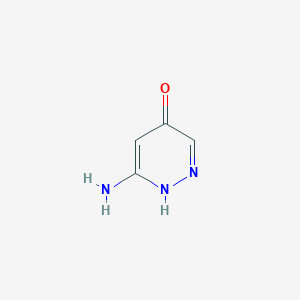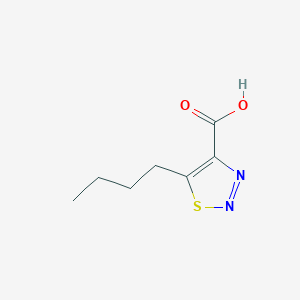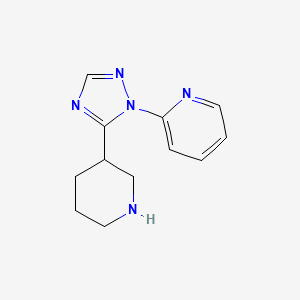![molecular formula C8H4FN3 B11787466 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluorine atom and a nitrile group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoropyridine-2-carboxaldehyde with hydrazine hydrate, followed by the addition of a nitrile group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s fluorine atom and nitrile group enhance its binding affinity to these targets, leading to effective inhibition and subsequent therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazolo family, known for its anticancer and fluorescent properties.
Pyrazolo[3,4-b]pyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
Uniqueness
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile stands out due to its unique combination of a fluorine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H4FN3 |
|---|---|
Molekulargewicht |
161.14 g/mol |
IUPAC-Name |
4-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H |
InChI-Schlüssel |
OKRZRAGANCLTGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=CC=N2)C(=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)


![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)


